1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1020837
InChI:
InChI=1S/C18H19N3O/c1-12(2)16-7-5-15(6-8-16)11-20-21-14(4)9-13(3)17(10-19)18(21)22/h5-9,11-12H,1-4H3/b20-11+
SMILES:
CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)C(C)C)C#N)C
Molecular Formula:
C18H19N3O
Molecular Weight:
293.4 g/mol
1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
CAS No.:
Cat. No.: VC1020837
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 4,6-dimethyl-2-oxo-1-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H19N3O/c1-12(2)16-7-5-15(6-8-16)11-20-21-14(4)9-13(3)17(10-19)18(21)22/h5-9,11-12H,1-4H3/b20-11+ |
| Standard InChI Key | GVCSOAOUUKYUOS-RGVLZGJSSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(C=C2)C(C)C)C#N)C |
| SMILES | CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)C(C)C)C#N)C |
| Canonical SMILES | CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)C(C)C)C#N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator